molecular formula C17H28O4 B14013361 Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-83-1

Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

Cat. No.: B14013361
CAS No.: 35207-83-1
M. Wt: 296.4 g/mol
InChI Key: XVBAKGUEWZXFKI-UHFFFAOYSA-N
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Description

Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane core with two tert-butyl ester groups attached at the 7th position. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene undergoes cyclization in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Transition metal catalysts such as platinum (II) or gold (I) are commonly used.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems for catalyst addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidation typically leads to the formation of carboxylic acids.

    Reduction: Reduction results in the formation of alcohols.

    Substitution: Substitution reactions yield various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate finds applications in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential as a molecular probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate can be compared with other similar compounds, such as:

    Bicyclo[4.1.0]heptane: Lacks the tert-butyl ester groups, resulting in different reactivity and stability.

    Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different steric and electronic properties.

    Bicyclo[2.2.1]heptane:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of bulky tert-butyl ester groups, which significantly influence its chemical behavior and applications.

Properties

CAS No.

35207-83-1

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

ditert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

InChI

InChI=1S/C17H28O4/c1-15(2,3)20-13(18)17(14(19)21-16(4,5)6)11-9-7-8-10-12(11)17/h11-12H,7-10H2,1-6H3

InChI Key

XVBAKGUEWZXFKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(C2C1CCCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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